8-メチルオイゲノール

説明

Synthesis Analysis

The synthesis of chromone derivatives is a topic of interest due to their potential pharmacological applications. In the first paper, the authors describe the synthesis of a deuterated chromone derivative, specifically 6,7-dihydro-10-trideuteromethyl-6,8,8-trimethyl-8H-pyrano[3,2-g]chromone-2-carboxylic acid, which is used as a mass spectrometric stable isotope internal standard for metabolic studies of a related antiallergic agent . Another paper discusses a new synthesis method for 5,6,7-trimethyl-5,6,7,8-tetrahydropterine, starting from a formylated precursor, which highlights the chemical behavior of the formyl group and its differentiation in folic acid derivatives . Additionally, a novel chromone derivative, 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione, was synthesized using a DBU catalyzed condensation reaction, showcasing the versatility of chromone scaffolds in creating structurally diverse compounds .

Molecular Structure Analysis

The crystal structure of 5,6,7-trimethyl-5,6,7,8-tetrahydropterine-dihydrochloride-monohydrate was determined using X-ray analysis, revealing an orthorhombic crystal system with specific unit cell dimensions. The study provides detailed insights into the conformation and configuration of the methyl groups within the molecule . This level of structural analysis is crucial for understanding the physical and chemical properties of such compounds.

Chemical Reactions Analysis

Chromone derivatives are versatile in chemical reactions, as demonstrated by the pseudo-five-component reaction described in one of the papers. This reaction involves 3-formylchromones, Meldrum's acid, isocyanides, and primary aromatic amines, leading to the formation of chromone-containing tripeptides. This method is notable for the formation of five new bonds and the generation of a wide range of pharmacologically significant compounds . Another study outlines the synthesis of 7-hydroxy-2,8-dimethyl-4-oxo-3-phenoxy-4H-6-chromenecarbaldehyde, which employs the Duff reaction and highlights the reactivity of the chromone scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromone derivatives are influenced by their molecular structure. For instance, the dipole moment, electronic structure, and nonlinear optical properties of the novel chromone derivative synthesized in the third paper were investigated using Density Functional Theory (DFT) calculations. The study also includes an analysis of the electronic absorption spectra in different solvents, which is essential for understanding the photophysical behavior of these compounds .

科学的研究の応用

医薬品用途

8-メチルオイゲノールは、クローブやシナモンなどのさまざまな植物に見られます . これはフェノール系化合物であり、抗菌、抗ウイルス、抗真菌、抗がん、抗炎症、抗酸化特性で知られています . これにより、8-メチルオイゲノールは、さまざまな病気に対する治療の可能性を秘めた薬物の潜在的な成分となります .

化粧品

8-メチルオイゲノールは、香水や化粧品業界で香料成分として頻繁に使用されます . 甘く純粋な香りがあり、製品の持続性を高めることができます .

食品業界

8-メチルオイゲノールは、天然香料の供給源として、口腔ケア製品や食品添加物に使用されています . その甘く純粋な香りは、これらの業界で望ましい成分となっています .

抗生物質の相乗効果

類似の化合物であるオイゲノールに関する研究では、バニコミシン、ペニシリン、アンピシリン、エリスロマイシンなどのさまざまな抗生物質と相乗効果を示すことが明らかになっています . これは、8-メチルオイゲノールも同様に、これらの抗生物質を組み合わせて使用した場合、最小発育阻止濃度(MIC)値を低下させる可能性があることを示唆しています .

殺虫剤と殺菌剤の特性

特性

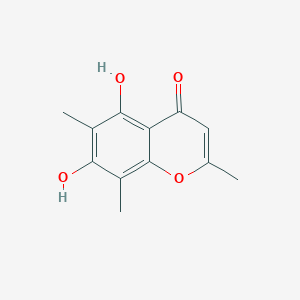

IUPAC Name |

5,7-dihydroxy-2,6,8-trimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-5-4-8(13)9-11(15)6(2)10(14)7(3)12(9)16-5/h4,14-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNMTIVRLHXQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C(=C(C(=C2O1)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961900 | |

| Record name | 5,7-Dihydroxy-2,6,8-trimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41682-21-7 | |

| Record name | 8-Methyleugenitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041682217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2,6,8-trimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Has 8-methyleugenitol been isolated from any plant sources?

A2: Yes, 8-methyleugenitol has been identified in several plant species. It was found as a constituent of Selaginella siamensis Hieron [], highlighting its presence in traditional medicinal plants. Additionally, a study by [] reported its isolation from Selaginella tamariscina, further confirming its occurrence in nature.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)